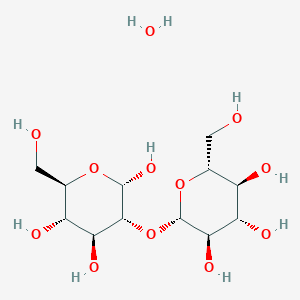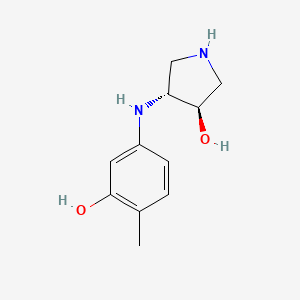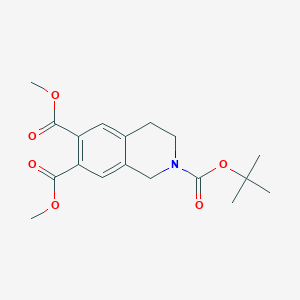
2-tert-Butyl 6,7-dimethyl 3,4-dihydroisoquinoline-2,6,7(1H)-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl 6,7-dimethyl 3,4-dihydroisoquinoline-2,6,7(1H)-tricarboxylate is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl 6,7-dimethyl 3,4-dihydroisoquinoline-2,6,7(1H)-tricarboxylate typically involves multi-step organic reactions. The starting materials might include substituted benzene derivatives and various reagents to introduce the tert-butyl, dimethyl, and tricarboxylate groups. Common synthetic routes may involve:
Friedel-Crafts Alkylation: Introduction of tert-butyl groups.
Methylation Reactions: Addition of methyl groups.
Carboxylation Reactions: Formation of carboxylate groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration would be crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyl 6,7-dimethyl 3,4-dihydroisoquinoline-2,6,7(1H)-tricarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl 6,7-dimethyl 3,4-dihydroisoquinoline-2,6,7(1H)-tricarboxylate would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: The parent compound, with a simpler structure.
Quinoline: A structurally related compound with different functional groups.
Tetrahydroisoquinoline: A reduced form of isoquinoline with similar properties.
Eigenschaften
Molekularformel |
C18H23NO6 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
2-O-tert-butyl 6-O,7-O-dimethyl 3,4-dihydro-1H-isoquinoline-2,6,7-tricarboxylate |
InChI |
InChI=1S/C18H23NO6/c1-18(2,3)25-17(22)19-7-6-11-8-13(15(20)23-4)14(16(21)24-5)9-12(11)10-19/h8-9H,6-7,10H2,1-5H3 |
InChI-Schlüssel |
GOUJDJIMKLPDJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B13361486.png)
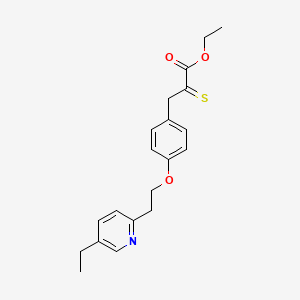
![1-[4-(difluoromethoxy)phenyl]-N-(2-furylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13361493.png)

![6-(5-Amino-2-methylphenyl)-N-(4-methoxybenzyl)-N-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13361511.png)
![N-(6-chloropyridin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13361517.png)
![1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361523.png)
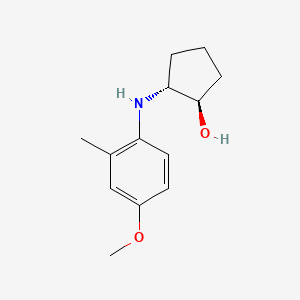
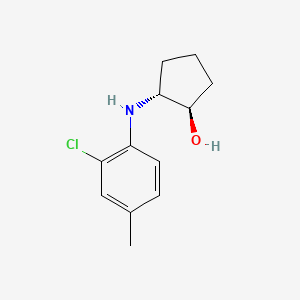
![6-(4-Isopropylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361553.png)
